REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([O:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:27][CH2:28][Cl:29].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[NH:8]1[CH2:9][CH:10]([O:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[CH2:11][CH2:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(Oc2cccnc2)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Type
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product
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Smiles
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c1cncc(OC2CCNC2)c1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([O:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:27][CH2:28][Cl:29].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[NH:8]1[CH2:9][CH:10]([O:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[CH2:11][CH2:12]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CC(C)(C)OC(=O)N1CCC(Oc2cccnc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
c1cncc(OC2CCNC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([O:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:27][CH2:28][Cl:29].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[NH:8]1[CH2:9][CH:10]([O:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(Oc2cccnc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
c1cncc(OC2CCNC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |